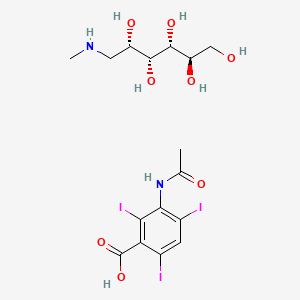

Meglumine acetrizoate

Description

Properties

CAS No. |

22154-43-4 |

|---|---|

Molecular Formula |

C16H23I3N2O8 |

Molecular Weight |

752.08 g/mol |

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C9H6I3NO3.C7H17NO5/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;1-8-2-4(10)6(12)7(13)5(11)3-9/h2H,1H3,(H,13,14)(H,15,16);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

CUNJTOHTJOOFJQ-WZTVWXICSA-N |

SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I.CNCC(C(C(C(CO)O)O)O)O |

Synonyms |

Fortombrine meglumine acetrizoate methylglucamine triiodobenzoic acid Vasurix |

Origin of Product |

United States |

Historical Evolution and Academic Context of Acetrizoate Derivatives

Genesis of Tri-iodinated Benzene (B151609) Ring Contrast Agents: The Case of Sodium Acetrizoate

The quest for effective and safe contrast agents began in the early 20th century. Following the use of sodium iodide, which was found to be toxic, researchers turned to organic chemistry to bind iodine, thereby reducing its toxicity. jaypeedigital.com A significant breakthrough occurred in the 1950s with the introduction of tri-iodinated benzoic acid derivatives. jaypeedigital.com In 1952, sodium acetrizoate, known by the trade name Urokon, was introduced into clinical practice. radiologykey.comclinicalgate.comradiologykey.com This compound was synthesized by introducing an acetylated amide side chain to the tri-iodinated benzene ring, a modification that significantly reduced its toxicity compared to earlier agents. texilajournal.comajronline.org

Developed by Wallingford at Mallinckrodt Chemical Works, sodium acetrizoate was the first tri-iodinated contrast medium and became a precursor for all modern water-soluble contrast agents. radiologykey.comtexilajournal.commpijournal.orgresearchgate.net Its structure, based on a six-carbon tri-iodobenzoic acid ring, provided a stable and effective platform for carrying the iodine atoms necessary for X-ray attenuation. radiologykey.comclinicalgate.comradiologykey.com The introduction of a second acetyl-amino group at the C5 position of the benzene ring further reduced toxicity, leading to the development of sodium diatrizoate in the mid-1950s. mpijournal.org

The early tri-iodinated agents like sodium acetrizoate were ionic monomers. In solution, they dissociated into a radiopaque anion (the tri-iodinated benzoic acid derivative) and a cation (sodium or meglumine). jaypeedigital.com This characteristic was fundamental to their solubility in water but also contributed to their high osmolality, a property that would become a major focus of subsequent research. jaypeedigital.com

Foundational Research on the Role of Acetylation in Modulating Compound Properties

The introduction of the acetyl group was a critical step in the development of safer contrast media. Research by Wallingford in 1953 demonstrated that adding an amine group at the C3 position of the benzene ring allowed for the attachment of an acetyl side chain. mpijournal.org This process of acetylation, the addition of an acetyl functional group, was found to significantly decrease the toxicity of the tri-iodo compound. mpijournal.orgfrontiersin.org

Further studies explored how modifying the side chains on the benzene ring could influence the properties of the contrast agent. It was discovered that the presence of a hydrogen atom on the tri-iodinated benzene ring led to a higher degree of protein binding, a factor that could contribute to adverse reactions. jaypeedigital.com By substituting this hydrogen atom, as was done in later derivatives, the protein-binding capacity and, consequently, the toxicity could be further reduced. jaypeedigital.commpijournal.org

The acetylation of the amino group not only reduced toxicity but also influenced the compound's solubility and interaction with biological systems. This foundational research highlighted the importance of molecular structure in determining the safety and efficacy of contrast agents and set the stage for the development of more advanced, non-ionic agents where hydrophilic side chains would be used to achieve water solubility without ionization. jaypeedigital.com

Trajectory of Contrast Media Development: From Early Ionic Agents to Modern Concepts

The history of contrast media is a clear progression from high-osmolality ionic agents to low-osmolality and iso-osmolality non-ionic agents. The early ionic monomers, such as sodium acetrizoate and its successor sodium diatrizoate, were considered high-osmolality contrast media (HOCM). radiologykey.comradiologykey.com These agents had osmolalities five to eight times that of blood plasma. jaypeedigital.comwiley.com

The 1960s saw the realization that the cation component of these ionic agents, while necessary for forming a salt, contributed to the high osmolality without adding to the radiographic contrast. mpijournal.org Meglumine (B1676163), an organic cation, was often used instead of or in combination with sodium because it was associated with better tolerance, though it increased the viscosity of the solution. jaypeedigital.commpijournal.org

A pivotal moment came in 1969 when Dr. Torsten Almén hypothesized that the high osmolality of contrast media was a primary cause of their adverse effects. radiologykey.comradiologykey.com This led to two major developmental pathways to create low-osmolality contrast media (LOCM). radiologykey.comclinicalgate.comradiologykey.com The first path involved creating ionic dimers, such as ioxaglate, by linking two tri-iodinated benzene rings. radiologykey.comclinicalgate.comradiologykey.com This effectively doubled the number of iodine atoms per particle in solution. radiologykey.com

The second, and more successful, approach was the development of non-ionic monomers. radiologykey.comclinicalgate.comradiologykey.com In these compounds, the ionizing carboxyl group was replaced with non-ionizing, hydrophilic hydroxyl groups. jaypeedigital.comappliedradiology.com This prevented the molecule from dissociating in solution, thereby reducing the number of osmotic particles. jaypeedigital.com The first non-ionic contrast agent, metrizamide, was introduced in the 1970s, marking a significant leap forward in safety. texilajournal.com This was followed by the development of second-generation non-ionic agents like iohexol (B1672079) and iopamidol. jaypeedigital.comuscjournal.com

Further refinement led to the creation of non-ionic dimers, such as iodixanol, which are iso-osmolar, meaning they have an osmolality similar to that of blood plasma. radiologykey.comuscjournal.com This continuous evolution reflects a persistent drive within the academic and industrial research communities to minimize the physiological impact of contrast agents while maximizing their diagnostic utility. ajronline.orgnih.gov

Academic Shifts Driven by Osmolality Considerations in Contrast Media Design

The recognition of osmolality as a key determinant of contrast media safety fundamentally shifted the focus of research and development. nih.gov Early ionic agents like meglumine acetrizoate were hypertonic, with osmolalities ranging from 1200 to 2000 mOsm/kg H₂O, compared to the approximately 290 mOsm/kg H₂O of blood plasma. radiologykey.comradiologykey.comnih.gov This high osmolality was linked to a range of adverse effects. radiologykey.comradiologykey.com

The academic shift, spurred by Almén's hypothesis, was to increase the ratio of iodine atoms to the number of particles in solution. radiologykey.comclinicalpub.com For HOCM, this ratio was 3:2 (three iodine atoms for every two particles, an anion and a cation). jaypeedigital.comradiologykey.com The goal was to achieve a higher ratio, thereby lowering the osmolality for a given iodine concentration.

The development of non-ionic monomers achieved a ratio of 3:1, as the single molecule did not dissociate. jaypeedigital.com Ionic dimers reached a ratio of 6:2 (or 3:1), while non-ionic dimers achieved an even more favorable ratio of 6:1. jaypeedigital.comradiologykey.com This focus on reducing osmolality led to the classification of contrast media into HOCM, LOCM, and iso-osmolar contrast media (IOCM). wiley.combeilupharma.com

Numerous studies have since confirmed that LOCM and IOCM are associated with a lower incidence of adverse reactions compared to HOCM. uscjournal.comnih.gov This has led to a significant decline in the intravascular use of high-osmolality ionic agents. radiologykey.comnih.gov The academic discourse continues to explore the subtle differences in safety and efficacy between various LOCM and IOCM, considering factors beyond osmolality, such as viscosity and molecular structure. wiley.comahajournals.org

Chemical Synthesis and Derivatization Research of Acetrizoate and Meglumine Analogues

Synthetic Methodologies for Acetrizoic Acid and Its Salts

Acetrizoic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was a pioneering monomeric ionic compound used as an X-ray contrast agent. drugbank.comnih.gov It was first synthesized by Wallingford in 1953. chemicalbook.comdrugbank.com The synthesis of acetrizoic acid and its salts, such as sodium acetrizoate, was a notable achievement in the development of contrast media for radiographic imaging. wikipedia.org The core structure features a tri-iodinated benzene (B151609) ring, which is responsible for the attenuation of X-rays. drugbank.comwikipedia.org

The production of acetrizoic acid involves the iodination of 3-aminobenzoic acid, followed by acetylation of the amino group. The resulting compound can then be converted to its various salt forms, like sodium or meglumine (B1676163) salts, to enhance water solubility for clinical applications. wikipedia.org While acetrizoic acid itself is no longer in widespread clinical use due to the development of safer alternatives, the foundational synthetic strategies for creating poly-iodinated aromatic compounds continue to be relevant in the design of new imaging agents. wikipedia.org

Exploration of Chemical Modifications and Structural Analogue Development

The initial success of acetrizoic acid spurred further research into chemical modifications and the development of structural analogues to improve efficacy and reduce toxicity. wikipedia.org A significant challenge with early ionic contrast agents like acetrizoate was their high osmolality, which was associated with adverse effects. drugbank.comajronline.org This led to the development of non-ionic monomers and, eventually, iso-osmolar dimers.

Researchers explored modifications to the side chains of the tri-iodinated benzene ring. For instance, replacing the acetyl group or modifying the carboxylic acid moiety could alter the physicochemical properties of the molecule, such as its hydrophilicity and protein binding. nih.gov The development of compounds like diatrizoate, which has two acetylamino side chains, was a direct evolution from the acetrizoate structure and offered an improved safety profile.

Research on Meglumine as a Cation in Novel Chemical Entities

Meglumine, an amino sugar derived from sorbitol, has been extensively investigated as a cation in the formation of salts with acidic active pharmaceutical ingredients (APIs). nih.gov Its use is not limited to a simple counter-ion; it actively enhances the solubility and stability of drugs. nih.govpharmj.org.ua This has made it a valuable excipient in pharmaceutical formulations. nih.govnih.gov

Synthesis of Meglumine-Based Ionic Liquids (MGM-ILs) as Pharmaceutical Aids

A burgeoning area of research is the synthesis of meglumine-based ionic liquids (MGM-ILs). mdpi.com Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they offer unique properties as solvents and drug delivery vehicles. mdpi.comanr.fr

In recent studies, novel ILs have been synthesized using meglumine as the cation and various organic acids as anions, such as tartaric acid, azelaic acid, geranic acid, and capric acid. mdpi.comnih.govresearchgate.net The synthesis is often achieved through a straightforward acid-base neutralization reaction. mdpi.comnih.govresearchgate.net These MGM-ILs have demonstrated potential as drug solubilizers and skin permeation enhancers. mdpi.comnih.govresearchgate.net For example, an azelaic acid/meglumine ionic liquid was shown to improve the skin permeation of the anti-inflammatory drug flurbiprofen (B1673479). mdpi.comnih.gov

The synthesis and characterization of these MGM-ILs involve techniques such as Fourier-transform infrared (FTIR) spectroscopy, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to confirm their formation and thermal properties. mdpi.comresearchgate.net

Strategic Utilization of Pharmaceutical Additives in Meglumine-Based Synthesis

The synthesis of meglumine-based compounds often strategically incorporates other pharmaceutical additives to tailor the final properties of the product. mdpi.com Meglumine itself is an FDA-approved excipient and can be cost-effectively produced from D-glucose. mdpi.com Its biocompatibility, biodegradability, and stability make it an attractive starting material. nih.gov

Research has shown that meglumine can be used as a catalyst in organic reactions. For instance, it has been employed to promote the synthesis of 1,1-dihomoarylmethane scaffolds in an aqueous ethanol (B145695) medium, highlighting its role in greener synthetic methodologies. nih.gov Furthermore, meglumine has been found to react with and reduce levels of formaldehyde, a potential impurity in pharmaceutical formulations, thereby contributing to the stabilization of drug substances. researchgate.net This reaction forms a compound with a 1,3-oxazinane (B78680) skeleton. researchgate.net

Investigations into Conjugation and Linker Chemistry for Targeted Agents

The field of targeted drug delivery, particularly with antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), relies heavily on sophisticated conjugation and linker chemistry. nih.govscispace.commdpi.com The linker connects the targeting moiety (like an antibody or peptide) to the therapeutic payload, and its design is critical for the stability and efficacy of the conjugate. nih.govmdpi.com

Recent advancements in linker technology include the development of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG) or polysarcosine, to improve the solubility and reduce the aggregation of hydrophobic payloads. americanpharmaceuticalreview.com These strategies enhance the drug-to-antibody ratio (DAR) and improve the therapeutic index of ADCs. americanpharmaceuticalreview.com The ongoing research in this area provides a framework for potentially developing targeted agents where a derivative of a compound like meglumine could be part of the linker or payload system to modulate its properties.

Fundamental Mechanisms of Action and Molecular Interactions

Principles of Radiographic Opacification: X-ray Attenuation by Iodine

The primary function of meglumine (B1676163) acetrizoate as a contrast agent is to enhance the visibility of internal body structures during radiographic procedures. This enhancement is achieved through the principle of X-ray attenuation. The key to this process lies in the high atomic number of the iodine atoms integrated into the acetrizoic acid molecule. patsnap.com

When a beam of X-rays passes through the body, different tissues absorb the radiation to varying degrees. Tissues with higher atomic number elements absorb more X-rays. Iodine, being significantly denser than the elements found in soft tissues (like carbon, hydrogen, and oxygen), is a highly effective attenuator of X-rays. patsnap.com

After administration, meglumine acetrizoate distributes within the vascular system and extracellular fluids. In areas where the contrast agent is present, the absorption of X-ray photons increases substantially. patsnap.com This differential absorption creates a contrast on the resulting image, with the iodine-rich areas appearing white or light gray, thereby delineating the structures of interest from the surrounding tissues. patsnap.com The degree of opacification is directly related to the concentration of iodine in the tissue being imaged.

Osmotic Properties and Molecular Ratios in Solution for Iodinated Contrast Agents

This compound is an ionic compound formed by the salt of acetrizoic acid and meglumine (N-methyl-D-glucamine). In solution, it dissociates into a radiopaque anion (acetrizoate) and a non-opaque cation (meglumine), resulting in two particles for every one molecule of the compound. This characteristic defines it as a high-osmolality contrast medium (HOCM).

The molecular formula for this compound is C₁₆H₂₃I₃N₂O₈, with a molecular weight of approximately 752.08 g/mol . nih.gov The components, acetrizoic acid and meglumine, are present in a 1:1 molar ratio. nih.gov

| Property | Value |

| Molecular Formula | C₁₆H₂₃I₃N₂O₈ |

| Molecular Weight | 752.08 g/mol |

| Component Moieties | Acetrizoic Acid, Meglumine |

| Molar Ratio | 1:1 |

| Ionization in Solution | Ionic |

| Osmolality Class | High-Osmolality Contrast Medium (HOCM) |

The high osmolality of this compound solutions, which is significantly greater than that of blood plasma, is a critical factor in its biological effects. This hyperosmolarity drives osmotic shifts of water across cell membranes, influencing cellular and vascular responses.

Research into Interactions with Biological Systems at a Molecular Level

The introduction of this compound into the body initiates a series of complex interactions at the molecular and cellular levels, primarily driven by its osmolality and inherent chemical properties.

Research has demonstrated that iodinated contrast media can significantly impact erythrocyte (red blood cell) structure and function. Studies specifically investigating this compound have noted its capacity to induce alterations in red blood cells. nih.gov These effects can be broadly categorized into two types: those driven by osmolality and those resulting from the intrinsic chemotoxicity of the molecule.

Morphological Changes: Even at concentrations iso-osmolar with plasma, contrast agents can cause changes to red cell morphology, such as crenation. nih.gov This suggests a direct chemical interaction between the contrast medium molecules and the erythrocyte membrane, a phenomenon often referred to as chemotoxicity. nih.gov

Rigidity and Filtrability: The hyperosmotic nature of this compound is the primary cause of increased red cell rigidity. The osmotic gradient draws water out of the erythrocytes, causing them to shrink and become less deformable. This reduced filtrability can impair blood flow, particularly in the microcirculation. nih.gov Studies have shown that this effect on rigidity is almost entirely a function of the solution's osmolality and can be replicated with hyperosmolar saline solutions. nih.gov

| Effect on Red Blood Cells | Primary Cause | Mechanism |

| Altered Morphology (e.g., Crenation) | Chemotoxicity | Direct molecular interaction with the cell membrane. nih.gov |

| Increased Rigidity / Decreased Filtrability | Hyperosmolality | Osmotic water efflux from the cell, leading to cellular dehydration and reduced deformability. nih.gov |

The administration of high-osmolality contrast agents like this compound induces distinct vascular responses. Research on the closely related compound, meglumine diatrizoate, provides a clear model for these effects, which are typically biphasic.

Initial Vasodilation: Immediately following injection, the hyperosmolarity of the contrast agent in the blood causes a transient vasodilation. nih.gov This is a direct physical effect where the high concentration of solute particles in the vessel draws water from the surrounding endothelial cells and interstitium, leading to an expansion of the vessel diameter and a temporary decrease in vascular resistance. nih.gov

Delayed Vasoconstriction: This initial phase is often followed by a later-phase vasoconstriction. nih.gov This response appears to be more complex and biologically mediated. Evidence suggests it involves the activation of the renin-angiotensin system, a key regulator of blood pressure and vascular tone. nih.gov

The organic iodinated molecule itself, separate from its osmotic properties, may also have direct effects on cellular transport mechanisms within the vasculature and kidneys. nih.gov

The interaction of this compound with biological macromolecules like proteins is a significant aspect of its biological activity. These interactions are governed by a combination of hydrophobic and electrostatic forces. nih.gov The acetrizoate anion possesses both a negatively charged carboxyl group, which can engage in electrostatic interactions, and a large, non-polar tri-iodinated benzene (B151609) ring, which can participate in hydrophobic interactions. nih.govljmu.ac.uk

Protein binding is a known characteristic of contrast agents and can influence their effects. For instance, studies have indicated that contrast media with stronger protein-binding capabilities tend to produce more significant changes in red cell morphology, highlighting the role of these molecular interactions in the agent's chemotoxicity. nih.gov

Theoretical Models for Predicting Contrast Media Behavior

While no single, universal mathematical model exists to predict the complete in-vivo behavior of this compound, its actions can be understood and anticipated through a conceptual framework based on its key physicochemical properties. This predictive model relies on understanding the relationship between molecular structure and biological effect.

Iodine Content and Radiopacity: The number of iodine atoms per molecule (three for acetrizoate) directly determines the agent's ability to attenuate X-rays. Higher iodine concentration leads to greater radiodensity.

Osmolality and Osmotic Effects: As an ionic monomer that dissociates into two particles in solution, its osmolality is inherently high. This property is a strong predictor of its osmotic effects, including red cell shrinkage, initial vasodilation, and the potential for fluid shifts throughout the body. nih.govnih.gov

Ionic Nature and Chemotoxicity: The presence of an ionic charge and the specific chemical structure of the acetrizoate molecule contribute to its chemotoxic potential. This helps predict its propensity to alter cell membrane structures, such as inducing morphological changes in erythrocytes, and to interact with biological macromolecules like proteins. nih.gov

By evaluating these fundamental parameters—iodine concentration, osmolality, and molecular structure—one can form a reliable theoretical basis for predicting the radiographic efficacy and the primary biological interactions of this compound.

Preclinical Investigations and in Vitro/in Vivo Models

Pharmacokinetic Research of Related Compounds in Preclinical Animal Models

Meglumine (B1676163), an amino sugar derived from sorbitol, has been the subject of preclinical pharmacokinetic analyses to understand its absorption, distribution, and elimination characteristics. nih.govnih.gov Studies in animal models, including rats and dogs, have been crucial in elucidating these properties.

Further research in rats explored the pharmacokinetics of meglumine-based solutions of other therapeutic agents, such as topiramate (B1683207). Following intraperitoneal injection of a topiramate solution containing meglumine, plasma levels of topiramate declined with an elimination half-life of approximately 2 hours, which is consistent with previously published data for the drug in rats. tiho-hannover.denih.gov This demonstrates meglumine's utility as an excipient without significantly altering the pharmacokinetic profile of the active drug. tiho-hannover.denih.gov

The following table summarizes the key pharmacokinetic parameters of meglumine observed in preclinical animal models.

| Animal Model | Route of Administration | Peak Blood Level | Key Findings |

| Rats | Oral (as ¹⁴C-meglumine salicylate) | 5-10 µg/mL | Incomplete absorption, rapid urinary excretion, negligible tissue levels. nih.gov |

| Dogs | Oral (as ¹⁴C-meglumine salicylate) | 2-8 µg/mL | Incomplete absorption, rapid urinary excretion, negligible tissue levels. nih.gov |

| Rats | Intraperitoneal (as a solvent for topiramate) | Not directly measured for meglumine | Did not significantly alter the known elimination half-life of topiramate. tiho-hannover.de |

Investigations of Inflammatory Pathway Modulation by Meglumine in Cellular and Animal Models

Preclinical studies have investigated the potential of meglumine to modulate inflammatory pathways. Research has shown that high-dose meglumine can limit the secretion of proinflammatory cytokines and cell adhesion molecules from activated human THP-1 and murine RAW264.7 monocytes in vitro. nih.gov

In an ex vivo model using blood from healthy dairy cows, the anti-inflammatory effects of flunixin (B1672893) meglumine were evaluated. This study measured the production of coagulation-induced thromboxane (B8750289) B2 (TXB2) and lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2). Both flunixin meglumine and ketoprofen (B1673614) demonstrated inhibition of COX-1 and COX-2 isoforms, with a preference for COX-1, indicating an anti-inflammatory effect. nih.gov Similarly, a study in donkeys showed that transdermal administration of flunixin meglumine significantly decreased the concentration of TXB2 in non-stimulated serum samples, further demonstrating its impact on eicosanoid biosynthesis pathways involved in inflammation. mdpi.com

Animal studies have also provided evidence of meglumine's anti-inflammatory potential. In a 32-week study involving Sprague-Dawley rats and C57BL/6 mice, oral administration of meglumine in drinking water led to a trend of lower urinary isoprostane levels, which is suggestive of anti-inflammatory effects. nih.gov

| Model | Key Findings |

| Human THP-1 and Murine RAW264.7 Monocytes (In Vitro) | High-dose meglumine limited the secretion of proinflammatory cytokines and cell adhesion molecules. nih.gov |

| Dairy Cow Blood (Ex Vivo) | Flunixin meglumine inhibited COX-1 and COX-2 isoforms, reducing production of inflammatory mediators like TXB2 and PGE2. nih.gov |

| Donkeys (In Vivo/Ex Vivo) | Transdermal flunixin meglumine significantly decreased TXB2 concentrations, indicating modulation of inflammatory pathways. mdpi.com |

| Sprague-Dawley Rats and C57BL/6 Mice (In Vivo) | Long-term oral administration of meglumine showed a trend towards lower urinary isoprostane levels, suggesting anti-inflammatory activity. nih.gov |

Research in Preclinical Carcinogenesis Models Utilizing Meglumine

The potential role of meglumine in carcinogenesis has been explored in preclinical models, particularly in the context of inflammation-associated cancer. nih.gov Chemically induced cancer models are often utilized in preclinical research as they can mimic the complex, multistep process of clinical malignancy and are predictive in evaluating therapeutic strategies. amegroups.orgnih.gov These models can be induced by various carcinogens that lead to the three phases of cancer development: initiation, promotion, and progression. amegroups.orgnih.gov

In a transgenic mouse model of inflammation-associated skin carcinogenesis, the administration of meglumine was associated with a trend towards a lower incidence, number, and growth of skin tumors. nih.gov This finding suggests a potential protective effect of meglumine in this specific cancer model, which may be linked to its anti-inflammatory properties. nih.gov While these results are promising, they are part of broader preclinical investigations into the medicinal potential of high-dose oral meglumine. nih.gov

| Animal Model | Type of Carcinogenesis | Findings |

| Transgenic Mice | Inflammation-associated skin carcinogenesis | A trend towards lower incidence, number, and growth of skin tumors was observed in subjects receiving meglumine. nih.gov |

Elucidation of Excretion Pathways and Renal Handling in Animal Studies

Studies in preclinical animal models have provided insights into the excretion pathways and renal handling of meglumine. Research involving the oral administration of ¹⁴C-labeled meglumine salicylate (B1505791) to rats and dogs demonstrated that the absorbed portion of the compound is rapidly excreted, primarily through the urine. nih.gov This rapid urinary excretion suggests efficient renal clearance of the compound.

Further investigations into the effects of meglumine-containing compounds on renal function have been conducted. In dogs with visceral leishmaniasis treated with meglumine antimoniate, studies have been performed to evaluate renal responses. nih.govnih.gov One such study noted that meglumine antimoniate did not alter the glomerular filtration rate (GFR) or urine specific gravity (USG). nih.gov However, a significant reduction in the urine protein to creatinine (B1669602) (UPC) ratio was observed, which may suggest an improvement in glomerular injury. nih.gov Another study in dogs with naturally occurring visceral leishmaniasis reported that while some animals showed biochemical alterations, meglumine antimoniate was not effective in treating dogs with severe renal dysfunction. nih.gov

The collective data from these animal studies indicate that meglumine is primarily cleared by the kidneys and excreted in the urine. nih.gov

| Animal Model | Compound Administered | Key Findings on Excretion and Renal Handling |

| Rats | ¹⁴C-meglumine salicylate | Rapidly excreted in the urine. nih.gov |

| Dogs | ¹⁴C-meglumine salicylate | Rapidly excreted in the urine. nih.gov |

| Dogs with Canine Leishmaniasis | Meglumine antimoniate | Did not modify GFR or USG; a significant reduction in UPC was recorded. nih.gov |

Studies on Permeation Enhancement Using Novel Meglumine-Based Formulations (e.g., Dermal Applications)

Meglumine has been investigated for its potential as a permeation enhancer in novel drug formulations, particularly for dermal and transdermal applications. mdpi.com Permeation enhancers are substances that facilitate the transport of drug molecules across biological membranes like the skin. latticescipub.com

Recent research has focused on the synthesis of novel ionic liquids (ILs) with meglumine as the cation. mdpi.com These meglumine-based ILs have shown potential as drug solubilizers and skin permeation enhancers. mdpi.comresearchgate.net In one study, an azelaic acid/meglumine-based IL was found to improve the skin permeation of the model drug flurbiprofen (B1673479) through hairless mouse skin. The mechanism for this enhanced permeability was suggested to involve an effect on keratin (B1170402) rather than the lipids of the stratum corneum. mdpi.com

The development of topical liposomal formulations containing meglumine antimoniate has also been explored for the treatment of cutaneous leishmaniasis in BALB/c mice. nih.gov In vitro permeation studies using mouse skin showed that a small percentage of the applied formulation penetrated the skin, while a significant amount was retained within the skin. nih.gov These findings highlight the potential of meglumine-based formulations to improve the topical delivery of therapeutic agents. nih.gov

| Formulation Type | Drug | Animal Model/System | Key Findings |

| Meglumine-based Ionic Liquid | Flurbiprofen | Hairless Mouse Skin (Ex Vivo) | Improved skin permeation, likely by affecting keratin. mdpi.comresearchgate.net |

| Topical Liposomes | Meglumine Antimoniate | BALB/c Mice / Mouse Skin (In Vitro) | Approximately 1.5% of the formulation penetrated the skin, with about 65% retained within the skin. nih.gov |

Analytical Methodologies and Characterization in Chemical Research

Chromatographic Techniques for the Analysis of Meglumine (B1676163) and Related Compounds

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quantitative analysis of meglumine and its associated compounds. These techniques offer high resolution and sensitivity for separating and quantifying components within a mixture.

Applications of Ion-Pairing Reagents and Specialized Stationary Phases in HPLC

To enhance the retention and separation of polar compounds like meglumine on reversed-phase columns, ion-pairing chromatography is a widely used technique. nih.govresearchgate.netchromatographyonline.com This method involves adding an ion-pairing reagent to the mobile phase. spectrumchemical.comthermofisher.comtcichemicals.com For the analysis of a basic compound like meglumine, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used. nih.govresearchgate.net

The reagent, for example, octane-1-sulfonic acid, forms a neutral ion-pair with the protonated meglumine molecule. nih.govresearchgate.net This ion-pair is more hydrophobic than the meglumine cation itself, leading to increased interaction with the non-polar stationary phase (e.g., C18) and thus, improved retention and resolution. chromatographyonline.com

In addition to ion-pairing reagents, specialized stationary phases are employed. Mixed-mode stationary phases, such as the Primesep 100, offer a combination of reversed-phase and ion-exchange characteristics, providing unique selectivity for polar and ionic compounds like meglumine. nih.govsielc.com These columns can retain and separate such compounds using simple isocratic mobile phases, often compatible with mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com

Spectroscopic and Diffraction Techniques for Structural Validation and Characterization

Spectroscopic and diffraction methods are indispensable for the unambiguous structural validation and solid-state characterization of pharmaceutical compounds.

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for obtaining infrared spectra of solid and liquid samples with minimal preparation. specac.commt.com The technique relies on an evanescent wave that penetrates a small depth into the sample placed in contact with an ATR crystal (commonly diamond or germanium), providing information about the molecular vibrations and thus the functional groups present. specac.commt.com

For a compound like Meglumine Acetrizoate, an ATR-FTIR spectrum would provide a unique molecular fingerprint. Key functional groups expected to show characteristic absorption bands include:

O-H stretching from the multiple hydroxyl groups of the meglumine moiety.

N-H stretching from the amine group.

C-H stretching from the alkyl backbone.

C=O stretching from the carboxylate group of the acetrizoate anion.

C-I stretching from the iodinated aromatic ring.

C-N stretching.

By analyzing the positions, intensities, and shapes of these absorption bands, the chemical structure of the compound can be confirmed. ATR-FTIR is also highly sensitive to changes in hydrogen bonding and polymorphic form, making it a valuable tool for solid-state characterization. ikm.org.my

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is the definitive method for investigating the crystalline nature of a solid material. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline structure. icdd.com

For this compound, PXRD analysis would determine whether the material is crystalline, amorphous, or a mixture of both. A crystalline solid will produce a pattern of sharp, well-defined diffraction peaks at specific 2θ angles, whereas an amorphous material will show a broad, diffuse halo. researchgate.neticdd.com

Detailed analysis of PXRD data, often through Rietveld refinement, can be used to solve the crystal structure of the compound. For instance, the crystal structure of the closely related Meglumine Diatrizoate was solved using synchrotron X-ray powder diffraction data. researchgate.netosti.gov This analysis revealed its space group (P2₁), unit cell dimensions, and the intricate three-dimensional framework formed by hydrogen bonds between the meglumine cations and diatrizoate anions. osti.gov Similar analysis of this compound would provide fundamental information about its solid-state packing, conformation, and intermolecular interactions.

Table 2: Example of Crystallographic Data Obtainable from PXRD (Based on Meglumine Diatrizoate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | osti.gov |

| Space Group | P2₁ | osti.gov |

| a (Å) | 10.74697(4) | osti.gov |

| b (Å) | 6.49364(2) | osti.gov |

| c (Å) | 18.52774(7) | osti.gov |

| **β (°) ** | 90.2263(3) | osti.gov |

| **Volume (ų) ** | 1292.985(5) | osti.gov |

| Z (molecules/unit cell) | 2 | osti.gov |

Thermal Analysis Methodologies for Material Characterization (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool in this area for pharmaceutical compounds. researchgate.netmdpi.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scribd.com This allows for the detection of thermal events such as melting, crystallization, and glass transitions. nih.govscribd.com A DSC thermogram of this compound would provide critical information about its thermal stability and solid-state properties.

A sharp endothermic peak on the thermogram would indicate the melting of a crystalline form, with the peak temperature corresponding to the melting point and the integrated area of the peak (enthalpy of fusion) relating to the degree of crystallinity. researchgate.netscribd.com The presence of multiple melting peaks could suggest polymorphism. For an amorphous solid, a step-like change in the baseline would indicate the glass transition temperature (Tg), a characteristic property of the amorphous state. scribd.com DSC is also used in compatibility studies to assess potential interactions between an active ingredient and excipients by observing shifts in thermal events in their physical mixtures. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Formic Acid |

| Meglumine |

| This compound |

| Meglumine Diatrizoate |

Advanced Analytical Techniques for Trace Analysis and Compound Identification

The detection and identification of trace-level impurities in this compound are critical for ensuring its purity. Advanced analytical techniques are often necessary for this purpose.

HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the rapid detection and quantification of impurities. researchgate.net This method combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the identification of impurities even at very low concentrations. For meglumine, this could include the detection of related sugars like sorbitol and glucose. researchgate.net

X-ray fluorescence (XRF) analysis is another potential technique, particularly given that this compound contains iodine. googleapis.com XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

For the analysis of meglumine, a multimode column like RSpak NN-814 can be employed in HPLC systems. shodex.com This type of column is suitable for analyzing amino-sugars. Furthermore, various other HPLC columns and methods have been developed for the analysis of saccharides and sugar alcohols, which could be adapted for trace analysis in meglumine-containing products. shodex.com

The following table summarizes advanced analytical techniques for this compound:

| Technique | Principle | Application |

| HPLC-MS | Combines the separation power of HPLC with the mass-to-charge ratio analysis of MS for highly sensitive and specific detection. researchgate.net | Rapidly detect and quantify nitrogen impurities and sugars like sorbitol and glucose in meglumine samples. researchgate.net |

| X-Ray Fluorescence (XRF) | Measures the fluorescent X-rays emitted from a material that has been excited by being bombarded with high-energy X-rays or gamma rays. googleapis.com | Elemental analysis, specifically for the iodine content in this compound. |

| Multimode Chromatography | Utilizes columns with multiple modes of interaction (e.g., ion-exchange, reversed-phase) for enhanced separation of complex mixtures. shodex.comsielc.com | Analysis of meglumine and related amino-sugars. shodex.com |

Emerging Research Directions and Future Perspectives in Acetrizoate/meglumine Research

Development of Novel Formulations for Specialized Research Applications

The fundamental structure of traditional iodinated contrast agents like meglumine (B1676163) acetrizoate is being reimagined through advanced formulation strategies. Research is moving beyond simple aqueous solutions to sophisticated delivery systems designed to enhance imaging capabilities and enable targeted applications.

One significant area of development is the use of nanoparticle- and liposome-based carriers. google.comrsc.org Liposomes, which are spherical vesicles with a lipid bilayer, can encapsulate iodinated compounds. google.com This approach offers the potential to alter the agent's pharmacokinetic profile, prolonging its circulation time for applications like blood pool imaging or enabling targeted delivery to specific tissues or tumors. For example, research has demonstrated the feasibility of formulating nano-scale liposomes that can carry a high concentration of an iodinated agent. google.com

Furthermore, hybrid nanoparticle systems are being explored for multimodal imaging. A notable example is the synthesis of magnetite/gold (Fe3O4/Au) hybrid nanoparticles, which can function as contrast agents for both Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). nih.gov While not containing iodine, this research exemplifies the trend towards creating multifunctional agents where different components provide distinct imaging or therapeutic functionalities. Such nanoconstructs are being investigated for applications like stem cell tracking, where biocompatibility and efficient cellular uptake are paramount. nih.gov

These advanced formulations represent a departure from the one-size-fits-all approach of early agents, moving towards customized platforms for specific research and diagnostic questions.

Advancements in Theoretical Modeling and Rational Design of Contrast Agents

The design of new contrast agents is no longer a process of trial-and-error but is increasingly guided by sophisticated theoretical models and principles of rational design. acs.orgnih.gov Computational methods allow researchers to predict the performance and properties of potential contrast agents before they are synthesized, saving time and resources.

Theoretical models can predict the radiographic contrast of different elements at various x-ray energies (kVp). nih.gov Studies have used these models to compare the imaging performance of iodine-based agents with agents containing higher atomic number elements like gadolinium and holmium. nih.gov These models, which can accurately forecast experimental results, show that while iodine's performance typically decreases with higher x-ray tube voltages, elements like gadolinium can offer superior contrast in certain energy ranges. nih.gov This allows for the rational selection of the core atom for a contrast agent based on the intended clinical application and imaging equipment.

The principles of rational design for imaging agents encompass several key requirements:

High X-ray Attenuation: The agent must contain a high percentage of an X-ray attenuating atom (like iodine) to minimize the required dose. nih.gov

Optimal Pharmacokinetics: The agent's size and hydrophilicity can be tuned to control its distribution and excretion pathway, for example, creating smaller agents for renal imaging or larger ones for blood pool or lymphatic imaging. acs.org

Biochemical Specificity: Future agents are being designed to provide biochemical information about a tissue, not just anatomical visualization. nih.gov

Stability and Biocompatibility: The agent must be soluble and stable under physiological conditions and exhibit low toxicity. nih.gov

This molecular-level design strategy, supported by computational tools, is crucial for developing the next generation of highly efficient and targeted contrast media.

Integration of Green Chemistry Principles in Contrast Media Synthesis Research

The chemical industry, including pharmaceutical and contrast media manufacturing, is increasingly adopting the principles of green chemistry to reduce its environmental impact. rsc.org This involves designing chemical processes that are safer, more energy-efficient, and use non-toxic, renewable materials. rsc.orgresearchgate.net

In the context of iodinated contrast media, research is focused on making the synthesis process greener. mdpi.com Traditional iodination methods can involve harsh chemicals and solvents. researchgate.net A promising alternative is the use of electrochemical iodination, which offers a cleaner method for synthesizing the core structures of these agents. researchgate.net

Another significant trend is the bio-inspired, green synthesis of nanoparticle-based contrast agents. Researchers have successfully used phytochemicals, such as proanthocyanidin (B93508) from grape seeds or components from citrus peels, as reducing and stabilizing agents to create metallic nanoparticles for imaging. nih.govugm.ac.id This approach avoids the use of toxic chemicals and can often be performed at room temperature in aqueous solutions. nih.gov Examples include:

Magnetite/gold nanohybrids synthesized using grape seed proanthocyanidin for dual MRI/CT imaging. nih.gov

Silver nanoparticles produced using Citrus sinensis (orange) peels as a potential CT contrast agent. ugm.ac.id

Gadolinium-based nanoparticles coated with dextran, a biocompatible polysaccharide, for MRI. nih.gov

These green synthesis strategies are not only environmentally friendly but can also produce highly biocompatible nanomaterials suitable for advanced biomedical applications. rsc.orgnih.govnih.gov

Environmental Research on the Degradation and Fate of Contrast Media in Various Compartments

The widespread use of iodinated contrast media (ICM) has led to their detection in various environmental compartments, prompting extensive research into their persistence, degradation, and ultimate fate. nih.govresearchgate.netnih.gov Compounds like meglumine acetrizoate are highly water-soluble and are excreted largely unchanged from the body, entering wastewater systems in significant quantities. drugbank.commdpi.com

Conventional wastewater treatment plants (WWTPs) are often ineffective at completely removing these persistent compounds. wiley.com As a result, ICM have been found in hospital sewage, WWTP effluent, surface waters (like major rivers), and even in tap water in some regions. researchgate.netnih.govwiley.com

Research into the environmental fate of ICM has revealed several key findings, summarized in the table below.

| Environmental Compartment | Research Findings | Citations |

| Wastewater | ICM are a major source of absorbable organic halogens (AOX) in hospital wastewater. Conventional treatment provides poor to moderate removal. | mdpi.comresearchgate.net |

| Surface Water | High concentrations of ICM have been detected in major rivers such as the Danube and the Rhine. | wiley.com |

| Drinking Water | ICM have been detected in tap water in various global locations. Standard purification techniques are not fully effective at removal. | researchgate.netwiley.com |

| Degradation & Byproducts | While ICM themselves have low toxicity, their degradation products can be more harmful. Reaction with disinfectants (e.g., chlorine) in water treatment can form toxic iodine-containing disinfection by-products. | mdpi.comwiley.com |

This environmental persistence has spurred research into mitigation strategies. These include reducing the waste of contrast media at the point of application and developing methods to collect patient urine to prevent the compounds from entering the sewage system in the first place. researchgate.netwiley.com Advanced oxidation and reductive processes are also being investigated for their ability to achieve total mineralization of ICM. mdpi.com

Application of Multi-omics Data in Preclinical Investigations

The field of preclinical research is being transformed by the integration of "multi-omics" data, which combines information from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). astrazeneca.comcrownbio.com This systems-biology approach provides a comprehensive, multi-layered view of how a biological system responds to a substance, moving beyond single-endpoint analyses. mdpi.com

In the context of contrast media research, multi-omics offers unprecedented insight into the biological interactions of these agents at a molecular level. While early studies focused on basic pharmacokinetic parameters, multi-omics can now be used in preclinical models to:

Understand Agent-Tissue Interactions: By analyzing changes in gene expression, protein function, and metabolic pathways in tissues after exposure to a contrast agent, researchers can build a detailed map of its biological impact. astrazeneca.comfrontiersin.org

Identify Novel Biomarkers: Multi-omics data can help identify biomarkers that predict how a specific tissue or tumor will respond to or process a contrast agent. crownbio.com

Accelerate Development: Integrating these complex datasets with machine learning and AI can help predict an agent's behavior, potentially reducing the time and cost of preclinical development. astrazeneca.comcrownbio.com

For instance, spatial multi-omics technologies allow for the analysis of thousands of molecules within intact tissue, providing a high-resolution map of the biological and metabolic changes induced by an external agent. astrazeneca.com This approach allows researchers to connect the distribution of a drug or contrast agent directly to the molecular changes occurring in the surrounding cells. astrazeneca.com By applying these powerful analytical tools, future preclinical investigations will provide a much deeper understanding of the mechanisms of action of contrast agents, paving the way for more effective and personalized diagnostic tools. mdpi.comoup.com

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Meglumine acetrizoate to ensure reproducibility in academic studies?

Methodological Answer:

this compound synthesis typically involves the reaction of acetrizoic acid with meglumine under controlled pH and temperature. Critical steps include:

- Purification: Use recrystallization or chromatography to isolate the compound, ensuring ≥98% purity (as per pharmaceutical standards) .

- Characterization: Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation .

- Documentation: Record batch-specific details (e.g., solvent ratios, reaction time) to enable replication. For reproducibility, follow guidelines requiring explicit description of reagents, equipment, and conditions in the "Experimental" section of manuscripts .

Advanced Research Question: How can researchers optimize the solubility and stability of this compound in aqueous formulations for preclinical imaging studies?

Methodological Answer:

- pH Adjustment: Meglumine, a weak base (pKa ~9.5), enhances solubility in acidic media. Use buffered solutions (pH 3–5) to maintain stability while avoiding precipitation .

- Excipient Screening: Test co-solvents (e.g., propylene glycol) or surfactants (e.g., polysorbate 80) to improve solubility. Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

- Analytical Validation: Monitor degradation products using stability-indicating HPLC methods. Compare results with pharmacopeial standards for iodinated contrast agents .

Basic Research Question: What validated assays are used to evaluate the pharmacokinetic (PK) profile of this compound in animal models?

Methodological Answer:

- Sample Collection: Serial blood/tissue sampling post-administration, with time points aligned to the agent’s half-life (e.g., 0.5, 1, 2, 4, 8 hours).

- Quantification: Use inductively coupled plasma mass spectrometry (ICP-MS) to measure iodine content, correlating it with acetrizoate concentration .

- Data Modeling: Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and clearance rates .

Advanced Research Question: How can contradictory findings in studies comparing this compound and iohexol for vascular imaging be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework: Pool data from studies (e.g., n≥300 per group) and adjust for covariates like injection rate, imaging protocol, and patient BMI .

- Bland-Altman Analysis: Assess agreement between contrast agents in metrics like "optimal enhancement" rates. For example, a study found 71% optimal enhancement with iohexol vs. 62% with this compound (p=0.02), but similar diagnostic-quality rates when combining "optimal" and "adequate" categories .

- Controlled Replication: Design a crossover study in the same cohort to eliminate inter-subject variability .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation: Use fume hoods for weighing powdered forms. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

- First Aid: Immediate rinsing with water for eye/skin contact (15+ minutes). For ingestion, administer activated charcoal and monitor for anaphylaxis .

- Documentation: Maintain safety data sheets (SDS) with CAS-specific hazards (e.g., CAS 131-49-7 for diatrizoate meglumine) .

Advanced Research Question: What methodologies are used to assess the impact of this compound on enzymatic pathways, such as cyclooxygenase (COX) activity?

Methodological Answer:

- Ex Vivo Assays: Collect blood samples pre- and post-administration. Isolate platelets for COX-1 activity measurement (via thromboxane B2 ELISA) and monocytes for COX-2 (via prostaglandin E2 ELISA) .

- Statistical Design: Use mixed-effects models to account for inter-individual variability. A study on flunixin meglumine showed significant COX-1 inhibition (p<0.001) but no COX-2 effect, highlighting agent-specific biases .

- Validation: Cross-validate ex vivo results with in vitro assays using recombinant enzymes .

Basic Research Question: How should researchers design clinical trials to evaluate the diagnostic efficacy of this compound in hysterosalpingography (HSG)?

Methodological Answer:

- Blinded RCT Design: Randomize patients into this compound and iodinated oil groups. Use standardized imaging protocols (e.g., 5 mL contrast volume, 2-frame/sec capture) .

- Endpoint Selection: Primary endpoints include tubal patency rate and image clarity (graded by ≥2 radiologists using a 5-point scale). Secondary endpoints track adverse events (e.g., pain, nausea) .

- Sample Size: Calculate using power analysis (α=0.05, β=0.2) based on prior studies (e.g., n=200/group to detect 10% difference in diagnostic accuracy) .

Advanced Research Question: What computational tools can predict interactions between this compound and biological macromolecules?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding affinities with serum albumin (PDB ID: 1AO6) or renal transporters. Validate with experimental data (e.g., fluorescence quenching assays) .

- Pharmacokinetic Modeling: Apply PBPK models in GastroPlus to simulate tissue distribution, leveraging logP (-1.2) and plasma protein binding (~90%) data .

- Data Sources: Cross-reference PubChem (CID 2723638) and ChEMBL for physicochemical properties and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.